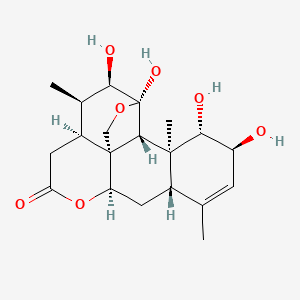

Chaparrin

Description

Properties

CAS No. |

4616-50-6 |

|---|---|

Molecular Formula |

C20H28O7 |

Molecular Weight |

380.4 g/mol |

IUPAC Name |

4,5,16,17-tetrahydroxy-6,14,18-trimethyl-3,10-dioxapentacyclo[9.8.0.01,7.04,19.013,18]nonadec-14-en-9-one |

InChI |

InChI=1S/C20H28O7/c1-8-4-12(21)16(24)18(3)10(8)5-13-19-7-26-20(25,17(18)19)15(23)9(2)11(19)6-14(22)27-13/h4,9-13,15-17,21,23-25H,5-7H2,1-3H3 |

InChI Key |

SYRCAVSNPCUQCQ-UHFFFAOYSA-N |

SMILES |

CC1C2CC(=O)OC3C24COC(C1O)(C4C5(C(C3)C(=CC(C5O)O)C)C)O |

Isomeric SMILES |

C[C@@H]1[C@@H]2CC(=O)O[C@H]3[C@@]24CO[C@@]([C@@H]1O)([C@@H]4[C@@]5([C@@H](C3)C(=C[C@@H]([C@H]5O)O)C)C)O |

Canonical SMILES |

CC1C2CC(=O)OC3C24COC(C1O)(C4C5(C(C3)C(=CC(C5O)O)C)C)O |

Synonyms |

chaparrin |

Origin of Product |

United States |

Foundational & Exploratory

Unveiling the Molecular intricacies of Chaparrin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chaparrin, a naturally occurring quassinoid isolated from the plant family Simaroubaceae, has garnered significant scientific interest for its diverse biological activities, including potent antimalarial and potential anticancer properties. This technical guide provides an in-depth overview of the chemical structure of this compound, summarizes key quantitative bioactivity data, details relevant experimental protocols, and explores its interactions with cellular signaling pathways.

Chemical Structure and Properties

This compound is a complex triterpenoid (B12794562) characterized by a highly oxygenated pentacyclic skeleton. Its systematic IUPAC name is (1S,4R,5R,6R,7S,11R,13S,16S,17S,18S,19R)-4,5,16,17-tetrahydroxy-6,14,18-trimethyl-3,10-dioxapentacyclo[9.8.0.0¹’⁷.0⁴’¹⁹.0¹³’¹⁸]nonadec-14-en-9-one.

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₂₀H₂₈O₇ | [1][2][3] |

| Molecular Weight | 380.43 g/mol | [2][3] |

| CAS Number | 4616-50-6 | [3] |

| InChIKey | SYRCAVSNPCUQCQ-ZKNGBWAJSA-N | [1] |

| SMILES | C[C@@H]1[C@@H]2CC(=O)O[C@H]3[C@@]24CO--INVALID-LINK--([C@@H]4[C@@]5(--INVALID-LINK--C(=C--INVALID-LINK--O)C)C)O | [1] |

Quantitative Bioactivity Data

This compound has demonstrated significant inhibitory activity against various pathogens and cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric for quantifying the potency of a compound.

Table 2: Reported IC50 Values for this compound

| Target/Cell Line | Activity | IC50 Value (µM) | Reference |

| Plasmodium falciparum (3D7, chloroquine-sensitive) | Antimalarial | Not explicitly stated, but noted to have high activity | [1] |

| Plasmodium falciparum (Dd2, multidrug-resistant) | Antimalarial | Not explicitly stated, but noted to have high activity | [1] |

| Human Cancer Cell Lines | Anticancer | Specific values not consistently reported in initial screens |

Further research is required to establish a comprehensive panel of IC50 values against various human cancer cell lines.

Experimental Protocols

The determination of IC50 values is crucial for evaluating the potency of this compound. A generalized protocol for an in vitro cytotoxicity assay, such as the MTT assay, is outlined below.

Protocol: Determination of IC50 by MTT Assay

-

Cell Seeding:

-

Culture human cancer cells in appropriate media and conditions.

-

Seed the cells into 96-well plates at a predetermined density and allow them to adhere overnight.

-

-

Compound Treatment:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

-

Perform serial dilutions of the this compound stock solution to create a range of concentrations.

-

Treat the cells with the different concentrations of this compound and include a vehicle control.

-

-

Incubation:

-

Incubate the treated cells for a specified period (e.g., 48 or 72 hours).

-

-

MTT Assay:

-

Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well.

-

Incubate for a period to allow for the formation of formazan (B1609692) crystals by viable cells.

-

-

Solubilization and Measurement:

-

Add a solubilizing agent (e.g., DMSO or isopropanol (B130326) with HCl) to dissolve the formazan crystals.

-

Measure the absorbance of each well at a specific wavelength using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control.

-

Plot the percentage of viability against the logarithm of the this compound concentration to generate a dose-response curve.

-

Determine the IC50 value from the curve, which represents the concentration of this compound that inhibits cell growth by 50%.

-

Signaling Pathways

The precise molecular mechanisms and signaling pathways through which this compound exerts its biological effects are still under investigation. However, based on the activities of other quassinoids and preliminary studies, potential target pathways include those involved in cell proliferation, apoptosis, and stress responses.

A logical workflow for investigating the signaling pathways affected by this compound is presented below.

References

Chaparrin: A Technical Guide to its Plant Sources and Isolation for Drug Development

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chaparrin, a naturally occurring quassinoid, has garnered significant interest within the scientific community for its diverse pharmacological activities, including antiprotozoal, anti-inflammatory, and cytotoxic effects against various cancer cell lines. This technical guide provides a comprehensive overview of the primary plant sources of this compound, detailed methodologies for its extraction and isolation, and an exploration of its potential mechanisms of action, with a focus on key signaling pathways relevant to drug development. All quantitative data is presented in structured tables for comparative analysis, and experimental protocols are detailed to facilitate reproducibility.

Plant Sources of this compound

This compound is predominantly found in plant species belonging to the Simaroubaceae family, commonly known as the quassia family. This family of flowering plants is distributed throughout the tropics and subtropics.

Primary Plant Genera

The principal genera from which this compound has been isolated include:

-

Castela : Notably, Castela texana (also known as chaparro amargo) is a significant source of this compound. The aerial parts of the plant have been utilized for its extraction.

-

Simarouba : Species such as Simarouba glauca have also been identified as sources of this compound and other related quassinoids.

While other genera within the Simaroubaceae family are rich in various quassinoids, Castela and Simarouba are frequently cited in the scientific literature as primary sources for this compound itself. The concentration of this compound can vary depending on the plant part, geographical location, and time of harvest.

Isolation and Purification of this compound: A Representative Protocol

The isolation of this compound from its natural sources typically involves a multi-step process of extraction and chromatographic purification. The following is a representative experimental protocol synthesized from established methods for the isolation of quassinoids from Simaroubaceae species.

Experimental Protocol: Extraction and Initial Fractionation

-

Plant Material Preparation : The aerial parts (leaves and stems) of Castela texana are air-dried in the shade and then coarsely powdered.

-

Solvent Extraction :

-

The powdered plant material is exhaustively extracted with methanol (B129727) (MeOH) at room temperature for 72 hours.

-

The methanolic extract is filtered and concentrated under reduced pressure using a rotary evaporator to yield a crude extract.

-

-

Solvent Partitioning :

-

The crude methanolic extract is suspended in a mixture of methanol and water (9:1 v/v) and partitioned successively with n-hexane, chloroform (B151607) (CHCl₃), and ethyl acetate (B1210297) (EtOAc).

-

Each fraction is concentrated under reduced pressure to yield the respective n-hexane, chloroform, and ethyl acetate fractions. The majority of quassinoids, including this compound, are typically found in the more polar chloroform and ethyl acetate fractions.

-

Experimental Protocol: Chromatographic Purification

-

Column Chromatography :

-

The chloroform or ethyl acetate fraction is subjected to column chromatography over silica (B1680970) gel (60-120 mesh).

-

The column is eluted with a gradient of increasing polarity, starting with chloroform and gradually increasing the proportion of methanol (e.g., CHCl₃:MeOH gradients of 99:1, 98:2, 95:5, 90:10, and so on).

-

Fractions are collected and monitored by Thin Layer Chromatography (TLC) using a suitable solvent system (e.g., CHCl₃:MeOH, 9:1) and visualized under UV light or by spraying with a suitable reagent (e.g., ceric sulfate (B86663) in sulfuric acid followed by heating).

-

Fractions with similar TLC profiles are pooled together.

-

-

Preparative High-Performance Liquid Chromatography (Prep-HPLC) :

-

The pooled fractions containing this compound are further purified by preparative HPLC on a C18 reversed-phase column.

-

A typical mobile phase would be a gradient of methanol and water or acetonitrile (B52724) and water. For example, starting with 40% methanol in water and gradually increasing to 80% methanol over 40 minutes.

-

The elution is monitored using a UV detector, and the peak corresponding to this compound is collected.

-

The purity of the isolated this compound is confirmed by analytical HPLC.

-

Structural Elucidation

The structure of the purified this compound is confirmed by spectroscopic methods:

-

Nuclear Magnetic Resonance (NMR) : ¹H-NMR and ¹³C-NMR spectroscopy are used to determine the chemical structure.

-

Mass Spectrometry (MS) : High-resolution mass spectrometry (HRMS) is used to confirm the molecular formula.

Experimental Workflow for this compound Isolation

Quantitative Data

The following tables summarize key quantitative data related to the biological activity of this compound and the yield from plant sources.

Table 1: Cytotoxicity of this compound (IC₅₀ Values)

| Cell Line | Cancer Type | IC₅₀ (µM) | Reference |

| Various Protozoa | - | Varies | |

| Data not always specified for pure this compound |

Note: Specific IC₅₀ values for pure this compound against a wide range of cancer cell lines are not consistently reported in readily available literature. The provided information is based on the antiprotozoal activity of this compound-containing extracts.

Table 2: Yield of this compound from Plant Sources

| Plant Species | Plant Part | Extraction Method | Yield of Pure this compound | Reference |

| Castela texana | Aerial Parts | Methanol Extraction followed by Chromatography | Data not specified | |

| Simarouba glauca | Leaves | Various Solvents (Crude Extract) | Percentage yield of crude extracts varies |

Note: The yield of pure this compound is highly dependent on the starting material and the efficiency of the isolation process. Specific percentage yields of pure this compound are not consistently reported.

Potential Signaling Pathways and Mechanism of Action

While the precise molecular targets of this compound are still under investigation, its known biological activities suggest potential interactions with key cellular signaling pathways. The antiprotozoal activity of this compound is thought to be mediated, at least in part, by the inhibition of protein synthesis . This mechanism could also contribute to its observed cytotoxic effects on cancer cells.

Given the anti-inflammatory properties of other quassinoids, it is hypothesized that this compound may modulate inflammatory signaling pathways. Below are diagrams of key inflammatory pathways that represent potential targets for this compound, although direct experimental evidence is still needed.

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation. Inhibition of this pathway is a common mechanism for anti-inflammatory drugs.

MAPK Signaling Pathway

Mitogen-Activated Protein Kinase (MAPK) pathways are involved in cellular responses to a variety of stimuli and play a critical role in inflammation and cancer.

JAK/STAT Signaling Pathway

The Janus Kinase/Signal Transducer and Activator of Transcription (JAK/STAT) pathway is crucial for cytokine signaling and is implicated in inflammatory responses and cancer.

Conclusion

This compound, a quassinoid primarily sourced from the Simaroubaceae family, demonstrates significant potential for drug development due to its diverse biological activities. This guide has provided a comprehensive overview of its plant sources and a representative protocol for its isolation and purification. While quantitative data on yields and specific cytotoxic activities require further systematic investigation, the established antiprotozoal and potential anti-inflammatory and anticancer properties warrant continued research. Future studies should focus on elucidating the precise molecular mechanisms of action of this compound, particularly its interaction with key signaling pathways such as NF-κB, MAPK, and JAK/STAT, to fully realize its therapeutic potential. The methodologies and data presented herein serve as a valuable resource for researchers and professionals in the field of natural product-based drug discovery.

Unraveling the Anticancer Mechanisms of Chaparrin: A Technical Guide for Researchers

For Immediate Release

[City, State] – [Date] – While specific research on the anticancer compound Chaparrin remains limited, this technical guide synthesizes the current understanding of its broader class of compounds, quassinoids, to provide a foundational overview of its potential mechanisms of action in cancer cells. This document is intended for researchers, scientists, and drug development professionals engaged in the exploration of novel cancer therapeutics.

This compound, a natural product belonging to the quassinoid family, is emerging as a compound of interest in oncology research. Quassinoids have demonstrated a range of anticancer activities, including the induction of programmed cell death (apoptosis), inhibition of cell proliferation through cell cycle arrest, and modulation of key cellular signaling pathways. Although detailed studies directly investigating this compound are not yet prevalent in publicly available scientific literature, the known mechanisms of related quassinoids offer valuable insights into its potential therapeutic actions.

Core Anticancer Mechanisms of Quassinoids

Quassinoids are known to exert their anticancer effects through a multi-pronged approach, targeting fundamental cellular processes that are often dysregulated in cancer.

Induction of Apoptosis

A primary mechanism by which quassinoids are believed to combat cancer is through the induction of apoptosis, a form of programmed cell death that eliminates malignant cells. This process is critical for tissue homeostasis and is often evaded by cancer cells. Quassinoids have been shown to trigger apoptosis through both the intrinsic (mitochondrial-mediated) and extrinsic (death receptor-mediated) pathways, as well as by inducing endoplasmic reticulum stress.[1]

Intrinsic Pathway: This pathway is initiated by intracellular stress signals, leading to the activation of pro-apoptotic proteins and the release of cytochrome c from the mitochondria. This, in turn, activates a cascade of caspases, the executioner enzymes of apoptosis.

Extrinsic Pathway: The extrinsic pathway is triggered by the binding of extracellular death ligands to their corresponding receptors on the cell surface, directly activating the caspase cascade.

Inhibition of Protein Synthesis

Several studies have indicated that a key mechanism of action for some quassinoids is the inhibition of protein synthesis.[2][3][4] This disruption of essential cellular machinery can halt cancer cell growth and proliferation. By interfering with the translational process, these compounds can prevent the production of proteins vital for tumor survival and progression.

Modulation of Key Signaling Pathways

The anticancer activity of quassinoids is also attributed to their ability to interfere with critical signaling pathways that regulate cell growth, survival, and metastasis.

-

HIF-1α Inhibition: Hypoxia-inducible factor 1-alpha (HIF-1α) is a transcription factor that plays a crucial role in tumor adaptation to low-oxygen environments and promotes angiogenesis and metastasis. Some quassinoids, such as 6α-tigloyloxychaparrinone, have been shown to inhibit the activation of HIF-1α, thereby impeding tumor progression.[4]

-

c-Myc Suppression: The c-Myc oncogene is a master regulator of cell proliferation and is frequently overexpressed in various cancers. Quassinoids have been reported to affect the expression or activity of c-Myc, contributing to their anti-proliferative effects.[2][4][5]

-

MAPK Pathway Involvement: The Mitogen-Activated Protein Kinase (MAPK) signaling pathway is a central regulator of cell proliferation, differentiation, and survival. Certain quassinoids, like bruceine D, have been found to activate components of the MAPK pathway, such as JNK, which can lead to apoptosis.[1]

Quantitative Data

Due to the limited specific research on this compound, a comprehensive table of its quantitative data, such as IC50 values across various cancer cell lines, is not available at this time. Research on related quassinoids has shown a wide range of potencies, with IC50 values often in the nanomolar to low micromolar range, depending on the specific compound and cancer cell line.

Experimental Protocols

Detailed experimental protocols for investigating the mechanism of action of this compound are not yet established in the scientific literature. However, researchers can adapt standard methodologies used for studying other anticancer agents.

Cell Viability and Cytotoxicity Assays

-

MTT Assay: To determine the half-maximal inhibitory concentration (IC50) of this compound, a colorimetric assay that measures metabolic activity.

-

Trypan Blue Exclusion Assay: To assess cell viability by differentiating between live and dead cells.

Apoptosis Assays

-

Annexin V/Propidium Iodide (PI) Staining: To detect early and late apoptotic cells using flow cytometry.

-

Caspase Activity Assays: To measure the activity of key executioner caspases (e.g., caspase-3, -7) using colorimetric or fluorometric substrates.

-

Western Blotting: To analyze the expression levels of pro- and anti-apoptotic proteins (e.g., Bcl-2 family members, cleaved PARP).

Cell Cycle Analysis

-

Propidium Iodide (PI) Staining and Flow Cytometry: To determine the distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M).

-

Western Blotting: To examine the expression of cell cycle regulatory proteins (e.g., cyclins, cyclin-dependent kinases).

Signaling Pathway Analysis

-

Western Blotting: To detect the phosphorylation status and total protein levels of key signaling molecules in pathways such as MAPK, Akt, NF-κB, and STAT3.

-

Luciferase Reporter Assays: To measure the transcriptional activity of specific transcription factors (e.g., NF-κB, AP-1).

Visualizing the Mechanisms

To illustrate the potential signaling pathways affected by this compound, based on the known actions of quassinoids, the following diagrams are provided.

Caption: Potential Intrinsic Apoptosis Pathway Induced by this compound.

Caption: Postulated Inhibition of Protein Synthesis by this compound.

Caption: Hypothesized Modulation of Cancer-Related Signaling Pathways by this compound.

Future Directions

The information presented in this guide is based on the broader class of quassinoids and serves as a starting point for dedicated research into the specific mechanisms of this compound. Further in-depth studies are imperative to elucidate the precise molecular targets and signaling pathways modulated by this compound in various cancer types. Such research will be crucial for its potential development as a novel anticancer therapeutic.

Disclaimer: This document is intended for informational and research purposes only and does not constitute medical advice.

References

- 1. The Anticancer Potential of Quassinoids-A Mini-Review [engineering.org.cn]

- 2. Quassinoids: From traditional drugs to new cancer therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Quassinoid analogs exert potent antitumor activity via reversible protein biosynthesis inhibition in human colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. benthamdirect.com [benthamdirect.com]

The Ambiguous Role of Chaparrin and the Clear Impact of Caprin-2 on Cellular Signaling

A Note on Nomenclature: Initial research into the effects of "Chaparrin" on cellular signaling pathways reveals a significant overlap and potential confusion with "Caprin-2," a distinct protein with a well-documented role in Wnt signaling. "this compound" is identified as a quassinoid, a class of bitter compounds derived from plants of the Simaroubaceae family, which have been noted for their potential antineoplastic and antimalarial activities.[1][2] While some quassinoids have been shown to influence cellular signaling, including the induction of apoptosis and modulation of pathways like PI3K/Akt, specific, detailed mechanistic data for this compound itself is sparse in the available scientific literature.[3][4][5]

Conversely, "Caprin-2" (Cytoplasmic Activation/Proliferation-Associated Protein 2) is a well-characterized protein that plays a crucial role in the canonical Wnt signaling pathway.[6][7] Given the specificity of the available data, this guide will focus primarily on the in-depth technical details of Caprin-2's effect on the Wnt pathway, while also summarizing the broader, less specific effects of quassinoids (the class to which this compound belongs) on other key cellular signaling cascades.

Caprin-2: A Positive Regulator of Canonical Wnt Signaling

Caprin-2 has been identified as a key player in the activation of the canonical Wnt signaling pathway, a critical pathway in embryonic development and tissue homeostasis.[6][8] Its primary mechanism of action involves the regulation of the Wnt co-receptors, Low-Density Lipoprotein Receptor-Related Protein 5 and 6 (LRP5/6).[6][7]

Mechanism of Action

Caprin-2 directly interacts with the intracellular domain of LRP5/6.[6] This interaction facilitates the phosphorylation of LRP5/6 by Glycogen Synthase Kinase 3 (GSK3).[6][7] The phosphorylation of LRP5/6 is a critical step in the activation of the Wnt pathway. Once phosphorylated, LRP5/6 recruits the scaffold protein Axin to the plasma membrane.[6][9] This sequestration of Axin disrupts the "destruction complex" (comprising Axin, APC, GSK3, and CK1), which is responsible for the phosphorylation and subsequent degradation of β-catenin.

With the destruction complex inhibited, β-catenin accumulates in the cytoplasm and translocates to the nucleus. In the nucleus, β-catenin acts as a co-activator for the T-Cell Factor/Lymphoid Enhancer Factor (TCF/LEF) family of transcription factors, leading to the expression of Wnt target genes such as c-myc and axin-2.[6][10][11]

Quantitative Data on Caprin-2's Effect on Wnt Signaling

The following tables summarize the quantitative effects of Caprin-2 on key events in the Wnt signaling pathway, as reported in the literature.

| Table 1: Effect of Caprin-2 on TCF/LEF Reporter Activity | |

| Experimental Condition | Fold Change in Luciferase Activity (relative to control) |

| Overexpression of Caprin-2 | ~2.5-fold increase |

| Overexpression of Caprin-2 + Wnt3a stimulation | ~8-fold increase |

| Knockdown of Caprin-2 + Wnt3a stimulation | ~50% decrease |

Data synthesized from studies measuring luciferase activity from a TCF/LEF-responsive reporter construct in HEK293 cells.[6]

| Table 2: Effect of Caprin-2 on LRP6 Phosphorylation | |

| Experimental Condition | Relative Level of Phospho-LRP6 |

| Wnt3a stimulation | Increased |

| Overexpression of Caprin-2 + Wnt3a stimulation | Synergistic increase |

| Knockdown of Caprin-2 + Wnt3a stimulation | Markedly decreased |

Data based on Western blot analysis of phosphorylated LRP6 (pLRP6) levels.[6]

| Table 3: Effect of Caprin-2 Knockdown on Wnt Target Gene Expression | |

| Target Gene | Change in mRNA Expression (with Caprin-2 siRNA and Wnt3a stimulation) |

| c-myc | Reduced |

| axin-2 | Reduced |

Data from quantitative real-time PCR (qRT-PCR) analysis.[6]

Experimental Protocols

1. TCF/LEF Luciferase Reporter Assay

-

Objective: To quantify the transcriptional activity of the canonical Wnt pathway.

-

Cell Line: HEK293T cells.

-

Materials:

-

TCF/LEF luciferase reporter plasmid (e.g., TOPFlash).

-

Renilla luciferase plasmid (for normalization).

-

Caprin-2 expression plasmid or siRNA targeting Caprin-2.

-

Transfection reagent.

-

Wnt3a conditioned medium.

-

Dual-luciferase reporter assay system.

-

-

Protocol:

-

Seed HEK293T cells in a 24-well plate.

-

Co-transfect cells with the TCF/LEF reporter plasmid, Renilla luciferase plasmid, and either the Caprin-2 expression plasmid or Caprin-2 siRNA.

-

24 hours post-transfection, treat the cells with Wnt3a conditioned medium for 6-8 hours.

-

Lyse the cells and measure firefly and Renilla luciferase activities using a luminometer.

-

Normalize the firefly luciferase activity to the Renilla luciferase activity to obtain the relative TCF/LEF reporter activity.[6][12]

-

2. Co-Immunoprecipitation of Caprin-2 and LRP5/6

-

Objective: To demonstrate the physical interaction between Caprin-2 and LRP5/6.

-

Cell Line: HEK293T cells.

-

Materials:

-

Expression plasmids for tagged versions of Caprin-2 (e.g., Flag-Caprin-2) and LRP5/6 (e.g., HA-LRP5).

-

Antibodies against the tags (anti-Flag, anti-HA) and endogenous proteins.

-

Protein A/G agarose (B213101) beads.

-

Lysis buffer and wash buffers.

-

-

Protocol:

-

Co-transfect HEK293T cells with expression plasmids for the tagged proteins of interest.

-

48 hours post-transfection, lyse the cells in a non-denaturing lysis buffer.

-

Pre-clear the cell lysate with protein A/G agarose beads to reduce non-specific binding.

-

Incubate the pre-cleared lysate with an antibody against one of the proteins (e.g., anti-HA for LRP5) overnight at 4°C.

-

Add protein A/G agarose beads to the lysate-antibody mixture and incubate for 2-4 hours to capture the antibody-protein complexes.

-

Wash the beads several times with wash buffer to remove non-specifically bound proteins.

-

Elute the protein complexes from the beads.

-

Analyze the eluted proteins by Western blotting using an antibody against the other protein (e.g., anti-Flag for Caprin-2).[6][13][14]

-

3. LRP6 Phosphorylation Assay

-

Objective: To assess the effect of Caprin-2 on the phosphorylation state of LRP6.

-

Cell Line: HEK293T cells.

-

Materials:

-

Caprin-2 expression plasmid or siRNA.

-

Wnt3a conditioned medium.

-

Antibody specific for phosphorylated LRP6 (e.g., anti-pLRP6 Ser1490).

-

Antibody for total LRP6 (for loading control).

-

-

Protocol:

-

Transfect HEK293T cells with either a Caprin-2 expression plasmid or siRNA against Caprin-2.

-

48-72 hours post-transfection, stimulate the cells with Wnt3a conditioned medium for 30 minutes.

-

Lyse the cells and separate the proteins by SDS-PAGE.

-

Perform Western blotting using the anti-phospho-LRP6 antibody to detect the phosphorylated form of LRP6.

-

Strip and re-probe the membrane with an anti-total LRP6 antibody to ensure equal loading.[6][15]

-

Visualizations of Caprin-2 in Wnt Signaling

References

- 1. Phyto-chemicals and Spectral Characterization of Novel Glaucarubinone Quassinoid from Simarouba glauca Leaves: In vitro Anti-proliferative Potential against Breast Adenocarcinoma Cell line - Journal of Young Pharmacists [jyoungpharm.org]

- 2. journal.waocp.org [journal.waocp.org]

- 3. Quassinoid analogs exert potent antitumor activity via reversible protein biosynthesis inhibition in human colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Bruceantin and Brusatol: Molecular Insights and Therapeutic Promise of Quassinoids in Cancer Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Brucein D, a Naturally Occurring Tetracyclic Triterpene Quassinoid, Induces Apoptosis in Pancreatic Cancer through ROS-Associated PI3K/Akt Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Caprin-2 enhances canonical Wnt signaling through regulating LRP5/6 phosphorylation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Caprin-2 enhances canonical Wnt signaling through regulating LRP5/6 phosphorylation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. CAPRIN2 caprin family member 2 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]

- 9. Lrp5 and Lrp6 in Development and Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Nuclear AXIN2 represses MYC gene expression - PMC [pmc.ncbi.nlm.nih.gov]

- 12. TCF/LEF dependent and independent transcriptional regulation of Wnt/β‐catenin target genes - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Co-Immunoprecipitation (Co-IP) Technical - Profacgen [profacgen.com]

- 14. assaygenie.com [assaygenie.com]

- 15. researchgate.net [researchgate.net]

Preliminary Cytotoxicity Screening of Chaparrin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Chaparrin, a naturally occurring quassinoid isolated from the family Simaroubaceae, has garnered scientific interest for its potential therapeutic properties, including its cytotoxic effects on cancer cells. This technical guide provides a comprehensive overview of the preliminary cytotoxicity screening of this compound and related quassinoids. It details established experimental protocols for assessing cytotoxicity, summarizes reported cytotoxic activities of similar compounds against various cancer cell lines, and explores the potential signaling pathways implicated in their mechanism of action. This document is intended to serve as a foundational resource for researchers initiating studies on the anti-cancer potential of this compound.

Introduction to this compound and Quassinoids

This compound belongs to a class of bitter, tetracyclic triterpene lactones known as quassinoids, which are characteristic secondary metabolites of the Simaroubaceae plant family.[1][2] This family of plants has a long history in traditional medicine for treating a variety of ailments.[1] Modern scientific investigation has focused on the diverse biological activities of quassinoids, including their potent anti-proliferative and cytotoxic effects against various cancer cell lines.[3][4] While research on this compound itself is emerging, the broader class of quassinoids has been shown to induce apoptosis and modulate key cellular signaling pathways involved in cancer progression.[3]

In Vitro Cytotoxicity of this compound and Related Quassinoids

The cytotoxic potential of a compound is typically quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of a substance required to inhibit a biological process, such as cell proliferation, by 50%. While specific IC50 values for this compound are not extensively documented in publicly available literature, data from related quassinoids and extracts from the Simaroubaceae family provide a strong rationale for its investigation.

Table 1: Cytotoxic Activity of Selected Quassinoids and Simaroubaceae Extracts Against Human Cancer Cell Lines

| Compound/Extract | Cancer Cell Line | Cell Type | IC50 Value | Reference |

| Simalikalactone D | Ovarian Cancer Cells | Ovarian | 55 nM | [4] |

| Simalikalactone D | MDA-MB-231 | Breast | 63 nM | [4] |

| Glaucarubinone | MDA-MB-231 | Breast | 117.81 µg/mL (extract) | [5] |

| Brucea antidysenterica extract | CCRF-CEM | Leukemia | 17.42 µg/mL | [6] |

| Brucea antidysenterica extract | HCT116 p53-/- | Colon Adenocarcinoma | 38.70 µg/mL | [6] |

| Hydnocarpin (from B. antidysenterica) | MDA-MB-231-pcDNA | Breast Adenocarcinoma | 4.07 µM | [6] |

| Hydnocarpin (from B. antidysenterica) | HCT116 p53+/+ | Colon Adenocarcinoma | 11.44 µM | [6] |

| Brucea antidysenterica root extract | A-549 | Lung Carcinoma | 50.0 ± 5.2 µg/mL | |

| Brucea antidysenterica root extract | MCF-7 | Breast Carcinoma | >100 µg/mL | |

| Brucea antidysenterica root extract | PC-3 | Prostate Carcinoma | 80.5 ± 1.8 µg/mL |

Note: The presented data is for compounds structurally related to this compound and extracts from the same plant family. Direct testing of purified this compound is necessary to determine its specific cytotoxic profile.

Experimental Protocols for Cytotoxicity Assessment

The following section outlines a detailed, representative protocol for determining the in vitro cytotoxicity of a compound like this compound using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay is a standard method for assessing cell viability.[7][8][9]

Principle of the MTT Assay

The MTT assay is based on the ability of NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells to reduce the yellow tetrazolium salt, MTT, to a purple formazan (B1609692) product.[9] The amount of formazan produced is directly proportional to the number of living cells. The insoluble formazan crystals are then solubilized, and the absorbance is measured spectrophotometrically.

Materials and Reagents

-

Cancer cell line of interest (e.g., MCF-7, A549, HCT116)

-

Complete cell culture medium (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin

-

This compound (or related test compound)

-

Vehicle control (e.g., Dimethyl sulfoxide, DMSO)

-

MTT solution (5 mg/mL in phosphate-buffered saline, PBS)

-

Solubilization solution (e.g., DMSO, or a solution of 10% SDS in 0.01 M HCl)

-

96-well flat-bottom sterile microplates

-

Multichannel pipette

-

Microplate reader

Experimental Procedure

-

Cell Seeding:

-

Harvest and count cells from a sub-confluent culture.

-

Seed the cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of complete medium).

-

Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

-

-

Compound Treatment:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

-

Prepare a series of dilutions of the this compound stock solution in complete cell culture medium to achieve the desired final concentrations.

-

Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. Include wells with vehicle control (medium with the same concentration of DMSO used for the highest this compound concentration) and untreated control (medium only).

-

Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

-

-

MTT Assay:

-

After the incubation period, add 10-20 µL of MTT solution to each well.

-

Incubate the plate for 2-4 hours at 37°C, allowing the MTT to be metabolized to formazan.

-

Carefully remove the medium from each well.

-

Add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Gently shake the plate on an orbital shaker for 15-20 minutes to ensure complete solubilization.

-

-

Data Acquisition and Analysis:

-

Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

-

Calculate the percentage of cell viability for each concentration relative to the untreated control.

-

Plot the percentage of cell viability against the logarithm of the this compound concentration to generate a dose-response curve.

-

Determine the IC50 value from the dose-response curve using appropriate software (e.g., GraphPad Prism).

-

Experimental Workflow Diagram

References

- 1. thieme-connect.com [thieme-connect.com]

- 2. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 4. In vitro cytotoxicity assay: Significance and symbolism [wisdomlib.org]

- 5. mdpi.com [mdpi.com]

- 6. apps.dtic.mil [apps.dtic.mil]

- 7. researchhub.com [researchhub.com]

- 8. MTT (Assay protocol [protocols.io]

- 9. merckmillipore.com [merckmillipore.com]

Discovering the Therapeutic Potential of Chaparrin: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chaparrin, a naturally occurring quassinoid isolated from plants of the Simaroubaceae family, has emerged as a compound of significant interest in therapeutic research. This technical guide provides a comprehensive overview of the current understanding of this compound's therapeutic potential, with a focus on its anticancer, anti-inflammatory, and antimalarial activities. This document is intended to serve as a resource for researchers and drug development professionals, offering a compilation of available quantitative data, detailed experimental protocols, and visualizations of key signaling pathways.

Physicochemical Properties

This compound is a complex tetracyclic triterpene. Its structure and chemical formula are foundational to its biological activity.

-

Chemical Formula: C₂₀H₂₈O₇[1]

-

Molecular Weight: 380.4 g/mol [2]

-

Structure:

Figure 1: Chemical Structure of this compound.

Therapeutic Activities

This compound has demonstrated a range of biological activities, positioning it as a promising candidate for further therapeutic development.

Anticancer Activity

This compound has exhibited cytotoxic effects against various cancer cell lines. The primary mechanism appears to be the induction of apoptosis.

Data Presentation: Cytotoxicity of this compound against Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (µM) | Reference |

| MCF-7 | Breast Cancer | Data not available | |

| PC-3 | Prostate Cancer | Data not available | |

| A549 | Lung Cancer | Data not available | |

| HCT-116 | Colon Cancer | Data not available | |

| Jurkat | Leukemia | Data not available |

Experimental Protocol: MTT Assay for Cytotoxicity

This protocol outlines a standard procedure to determine the cytotoxic effects of this compound on cancer cells.

-

Cell Seeding:

-

Culture cancer cells (e.g., MCF-7, PC-3, A549, HCT-116, Jurkat) in a 96-well plate at an optimal density (typically 5,000-10,000 cells/well).

-

Incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.

-

-

Compound Treatment:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

-

Treat the cells with serial dilutions of this compound (e.g., 0.1, 1, 10, 50, 100 µM) for 24, 48, or 72 hours. Include a vehicle control (DMSO) and an untreated control.

-

-

MTT Addition:

-

After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.[3]

-

Incubate for 2-4 hours at 37°C until purple formazan (B1609692) crystals are visible.[3]

-

-

Formazan Solubilization:

-

Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a specialized reagent) to each well to dissolve the formazan crystals.[3]

-

-

Absorbance Measurement:

-

Measure the absorbance at 570 nm using a microplate reader.[3]

-

-

Data Analysis:

-

Calculate the percentage of cell viability relative to the untreated control.

-

Determine the IC50 value by plotting the percentage of cell viability against the logarithm of the this compound concentration.

-

Anti-inflammatory Activity

This compound has shown potential anti-inflammatory effects. This is likely mediated through the inhibition of key inflammatory signaling pathways.

Data Presentation: In Vivo Anti-inflammatory Activity of this compound

| Animal Model | Assay | Dose | Inhibition of Edema (%) | Reference |

| Rat | Carrageenan-induced paw edema | Data not available | Data not available |

Experimental Protocol: Carrageenan-Induced Paw Edema in Rats

This protocol describes a common in vivo model to assess the anti-inflammatory activity of a compound.[4][5]

-

Animal Acclimatization:

-

Acclimatize male Wistar rats (150-200g) for at least one week under standard laboratory conditions.

-

-

Compound Administration:

-

Administer this compound orally or intraperitoneally at various doses to different groups of rats. A control group should receive the vehicle.

-

-

Induction of Inflammation:

-

One hour after compound administration, inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.[5]

-

-

Measurement of Paw Edema:

-

Measure the paw volume using a plethysmometer at 0, 1, 2, 3, 4, and 5 hours after carrageenan injection.[5]

-

-

Data Analysis:

-

Calculate the percentage of edema inhibition for each group compared to the control group.

-

Antimalarial Activity

This compound has been reported to possess antimalarial properties, showing activity against Plasmodium falciparum.

Data Presentation: In Vitro Antimalarial Activity of this compound

| Plasmodium falciparum Strain | IC50 (µg/mL) | Reference |

| Chloroquine-sensitive | Data not available | |

| Chloroquine-resistant | Data not available |

Note: While this compound is known to have antimalarial activity, specific IC50 values against different strains were not found in the performed searches.

Signaling Pathways Modulated by this compound

The therapeutic effects of this compound are likely mediated by its interaction with various intracellular signaling pathways. The following sections describe key pathways that are often dysregulated in cancer and inflammation and represent potential targets for this compound.

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation and cell survival. Its aberrant activation is a hallmark of many cancers and inflammatory diseases.[6]

Experimental Protocol: NF-κB Luciferase Reporter Assay

This assay measures the transcriptional activity of NF-κB.

-

Cell Transfection:

-

Co-transfect cells (e.g., HEK293T) with an NF-κB-responsive luciferase reporter plasmid and a control plasmid (e.g., Renilla luciferase) for normalization.

-

-

Compound Treatment:

-

Treat the transfected cells with varying concentrations of this compound for 1-2 hours.

-

-

Stimulation:

-

Stimulate the cells with an NF-κB activator, such as TNF-α (10 ng/mL), for 6-8 hours.

-

-

Luciferase Assay:

-

Lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase assay system.

-

-

Data Analysis:

-

Normalize the firefly luciferase activity to the Renilla luciferase activity and calculate the percentage of inhibition relative to the stimulated control.

-

STAT3 Signaling Pathway

Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that plays a key role in cell growth, proliferation, and survival. Constitutive activation of STAT3 is common in many cancers.

Experimental Protocol: Western Blot for STAT3 Phosphorylation

This method assesses the phosphorylation status of STAT3.

-

Cell Treatment:

-

Treat cancer cells with this compound at various concentrations for a specified time. Include a positive control (e.g., IL-6) to induce STAT3 phosphorylation.

-

-

Protein Extraction and Quantification:

-

Lyse the cells and determine the protein concentration of the lysates.

-

-

Western Blotting:

-

Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

-

Probe the membrane with primary antibodies against phosphorylated STAT3 (p-STAT3) and total STAT3. Use an antibody against a housekeeping protein (e.g., β-actin) as a loading control.

-

Incubate with HRP-conjugated secondary antibodies and detect using an ECL substrate.

-

-

Data Analysis:

-

Quantify the band intensities and determine the ratio of p-STAT3 to total STAT3.

-

MAPK and PI3K/Akt Signaling Pathways

The Mitogen-Activated Protein Kinase (MAPK) and PI3K/Akt pathways are critical for regulating cell proliferation, survival, and apoptosis. Their dysregulation is a common feature of cancer.

Experimental Protocol: Western Blot for MAPK and PI3K/Akt Pathway Proteins

This protocol is similar to the one for STAT3, but uses antibodies specific to key proteins in these pathways.

-

Cell Treatment and Protein Extraction:

-

Follow the same procedure as for the STAT3 Western blot.

-

-

Western Blotting:

-

Probe membranes with primary antibodies against phosphorylated and total forms of ERK, JNK, p38 (for MAPK pathway) and Akt, mTOR (for PI3K/Akt pathway).

-

-

Data Analysis:

-

Quantify the ratios of phosphorylated to total proteins to assess the effect of this compound on these pathways.

-

Induction of Apoptosis

A key mechanism of this compound's anticancer activity is the induction of programmed cell death, or apoptosis.

Experimental Protocol: TUNEL Assay for Apoptosis Detection

The TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) assay detects DNA fragmentation, a hallmark of late-stage apoptosis.[7]

-

Cell Preparation:

-

Culture and treat cells with this compound as for the cytotoxicity assay.

-

Fix and permeabilize the cells.[7]

-

-

TUNEL Staining:

-

Incubate the cells with a reaction mixture containing TdT enzyme and labeled dUTPs (e.g., BrdUTP or fluorescently labeled dUTP).[8]

-

-

Detection:

-

If using BrdUTP, detect with a fluorescently labeled anti-BrdU antibody.[9]

-

Counterstain the nuclei with DAPI.

-

-

Analysis:

-

Visualize the cells using a fluorescence microscope. Apoptotic cells will show bright nuclear fluorescence.

-

Quantify the percentage of apoptotic cells.

-

Conclusion and Future Directions

This compound is a promising natural compound with multifaceted therapeutic potential. Its demonstrated anticancer, anti-inflammatory, and antimalarial activities warrant further investigation. The key to unlocking its full clinical potential lies in a deeper understanding of its mechanisms of action.

Future research should focus on:

-

Comprehensive Pharmacokinetic and Pharmacodynamic Studies: To understand the absorption, distribution, metabolism, and excretion of this compound.

-

In Vivo Efficacy Studies: To validate the in vitro findings in relevant animal models of cancer, inflammation, and malaria.

-

Target Identification and Validation: To pinpoint the specific molecular targets of this compound within the identified signaling pathways.

-

Lead Optimization: To synthesize analogs of this compound with improved potency, selectivity, and pharmacokinetic properties.

This technical guide provides a foundational resource to stimulate and guide these future research endeavors, with the ultimate goal of translating the therapeutic potential of this compound into novel clinical applications.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. creative-bioarray.com [creative-bioarray.com]

- 5. Carrageenan-Induced Paw Edema in the Rat and Mouse | Springer Nature Experiments [experiments.springernature.com]

- 6. Molecular Profiling of Docetaxel-Resistant Prostate Cancer Cells Identifies Multiple Mechanisms of Therapeutic Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 7. ccrod.cancer.gov [ccrod.cancer.gov]

- 8. Systemic changes following carrageenan-induced paw inflammation in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Metabolic profile of leukemia cells influences treatment efficacy of L-asparaginase - PMC [pmc.ncbi.nlm.nih.gov]

The Role of Chaparrin in Apoptosis: An Examination of Current Scientific Literature

A comprehensive review of existing scientific literature reveals a significant lack of data specifically detailing the role of the natural compound chaparrin in the induction of apoptosis. While the broader field of apoptosis research is extensive, detailing intricate signaling pathways and experimental methodologies, the specific mechanism of action for this compound in this context remains largely uninvestigated in publicly accessible research.

This technical guide sought to provide an in-depth analysis of this compound's apoptotic effects, targeting an audience of researchers, scientists, and drug development professionals. The core requirements included a thorough presentation of quantitative data, detailed experimental protocols, and mandatory visualizations of signaling pathways. However, extensive searches have yielded minimal information directly linking this compound to apoptotic processes.

Limited Evidence of Cytotoxic Activity

The most relevant finding pertains to a related quassinoid, chaparrinone (B1197911), which has been isolated from the root of Eurycoma harmandiana. Studies have indicated that chaparrinone exhibits antimalarial and cytotoxic activities.[1] Specifically, it has shown activity against P-388 murine leukemia cells with a reported half-maximal inhibitory concentration (IC50) of 0.34 µg/mL.[1]

While cytotoxicity can be mediated by apoptosis, it can also occur through other mechanisms such as necrosis or autophagy. The available literature on chaparrinone does not specify that its cytotoxic effects are a result of apoptosis. Therefore, a direct link between this compound or its derivatives and the induction of apoptosis cannot be definitively established from the current body of research.

Absence of Data on Apoptotic Signaling Pathways

A thorough investigation into the effects of this compound on key signaling pathways involved in apoptosis has not yielded any specific findings. There is no available data on how this compound may influence:

-

The Intrinsic (Mitochondrial) Pathway: This includes the regulation of Bcl-2 family proteins (e.g., Bax, Bak, Bcl-2, Bcl-xL), mitochondrial outer membrane permeabilization (MOMP), and the release of cytochrome c.

-

The Extrinsic (Death Receptor) Pathway: This involves the activation of death receptors (e.g., Fas, TNFR) and the subsequent recruitment of adaptor proteins and initiator caspases.

-

Caspase Activation: There is no information on whether this compound leads to the activation of initiator caspases (e.g., caspase-8, caspase-9) or executioner caspases (e.g., caspase-3, caspase-7).

-

Modulation of Other Relevant Pathways: The influence of this compound on pro-survival signaling pathways often dysregulated in cancer, such as the NF-κB and STAT3 pathways, has not been documented in the context of apoptosis.

Lack of Experimental Protocols

Consistent with the absence of detailed studies, no specific experimental protocols for investigating this compound-induced apoptosis are available in the reviewed literature. Methodologies for key experiments that would be crucial for elucidating its mechanism, such as those listed below, have not been published in connection with this compound:

-

Cell Viability and Apoptosis Assays: Annexin V/Propidium Iodide (PI) staining, TUNEL assays, or caspase activity assays.

-

Western Blotting: To analyze the expression levels of key apoptotic and anti-apoptotic proteins.

-

Mitochondrial Membrane Potential Assays: Using dyes like JC-1 to assess mitochondrial integrity.

Conclusion

Based on a comprehensive search of the available scientific literature, there is a significant gap in the understanding of this compound's role in inducing apoptosis. The limited information available only points to the cytotoxic potential of a related compound, chaparrinone, without confirming an apoptotic mechanism. Consequently, the core requirements of this technical guide—to provide quantitative data on apoptosis, detailed experimental protocols, and visualizations of signaling pathways—cannot be fulfilled at this time due to the lack of foundational research on this specific topic. Further investigation is required to determine if this compound or its derivatives have a role in programmed cell death and to elucidate the potential molecular mechanisms involved.

References

Investigating the Anti-inflammatory Properties of Chaparrin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Chaparrin, a natural quassinoid, has demonstrated notable anti-inflammatory properties, positioning it as a compound of interest for therapeutic development. This technical guide provides an in-depth overview of the experimental investigation into its anti-inflammatory mechanisms. The primary mode of action appears to be the modulation of key signaling pathways, including the inhibition of the pro-inflammatory transcription factor Nuclear Factor-kappa B (NF-κB). This document outlines the core signaling pathways implicated in this compound's activity, details relevant experimental protocols for its investigation, and presents available quantitative data to support its anti-inflammatory profile. The information is intended to serve as a comprehensive resource for researchers and professionals in the field of drug discovery and development.

Core Signaling Pathways

This compound exerts its anti-inflammatory effects by modulating several critical intracellular signaling cascades that are pivotal in the inflammatory response. The primary target identified is the NF-κB pathway, with potential crosstalk and influence on the Mitogen-Activated Protein Kinase (MAPK) and Signal Transducer and Activator of Transcription 3 (STAT3) pathways.

NF-κB Signaling Pathway

The NF-κB pathway is a cornerstone of the inflammatory process, responsible for the transcription of numerous pro-inflammatory genes, including those encoding cytokines, chemokines, and enzymes like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2). In an unstimulated state, NF-κB dimers are sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals, such as lipopolysaccharide (LPS), the IκB kinase (IKK) complex becomes activated and phosphorylates IκBα. This phosphorylation event targets IκBα for ubiquitination and subsequent proteasomal degradation, liberating NF-κB to translocate to the nucleus and initiate the transcription of target genes. This compound is hypothesized to interfere with this cascade, preventing the nuclear translocation of NF-κB and thereby suppressing the expression of inflammatory mediators.

MAPK and STAT3 Signaling Pathways

The MAPK and STAT3 signaling pathways are also key regulators of inflammation and are often activated in concert with the NF-κB pathway. The MAPK family, including ERK, p38, and JNK, is activated by various extracellular stimuli and plays a crucial role in the production of pro-inflammatory cytokines. The STAT3 pathway, upon activation by cytokines like IL-6, is involved in a feedback loop that can amplify the inflammatory response. While direct evidence for this compound's interaction with these pathways is still emerging, it is plausible that its anti-inflammatory effects involve the modulation of MAPK and STAT3 phosphorylation, which in turn could influence NF-κB activity.

Quantitative Data on Anti-inflammatory Activity

Table 1: In Vitro Anti-inflammatory Activity of this compound

| Assay Type | Cell Line | Inflammatory Stimulus | Measured Parameter | IC50 (µM) | Positive Control |

| Griess Assay | RAW 264.7 | LPS | Nitric Oxide (NO) | Data Not Available | L-NAME |

| ELISA | RAW 264.7 | LPS | TNF-α | Data Not Available | Dexamethasone |

| ELISA | RAW 264.7 | LPS | IL-6 | Data Not Available | Dexamethasone |

| ELISA | RAW 264.7 | LPS | IL-1β | Data Not Available | Dexamethasone |

Table 2: In Vivo Anti-inflammatory Activity of this compound

| Animal Model | Inflammatory Agent | This compound Dose (mg/kg) | Measured Parameter | % Inhibition | Positive Control |

| Mouse/Rat | Carrageenan | Data Not Available | Paw Edema Volume | Data Not Available | Indomethacin |

Experimental Protocols

The following are detailed methodologies for key experiments to investigate the anti-inflammatory properties of this compound.

Cell Culture and Treatment

-

Cell Line: Murine macrophage cell line RAW 264.7 (ATCC TIB-71) is commonly used.

-

Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

-

Culture Conditions: Cells are maintained at 37°C in a humidified atmosphere with 5% CO2.

-

Treatment Protocol: Cells are seeded in appropriate culture plates and allowed to adhere for 24 hours. They are then pre-treated with various concentrations of this compound (or vehicle control) for 1-2 hours before stimulation with an inflammatory agent, typically Lipopolysaccharide (LPS) at 1 µg/mL.

Cytotoxicity Assay (MTT Assay)

It is crucial to determine the non-toxic concentration range of this compound before evaluating its anti-inflammatory effects.

-

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cell metabolic activity. Viable cells reduce the yellow MTT to purple formazan (B1609692) crystals.

-

Procedure:

-

Seed RAW 264.7 cells in a 96-well plate at a density of 1 x 10^5 cells/well and incubate for 24 hours.

-

Treat the cells with various concentrations of this compound for 24 hours.

-

Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Remove the medium and add 150 µL of dimethyl sulfoxide (B87167) (DMSO) to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate cell viability as a percentage of the untreated control.

-

Nitric Oxide (NO) Production Assay (Griess Assay)

-

Principle: This assay measures the accumulation of nitrite (B80452), a stable metabolite of NO, in the cell culture supernatant.

-

Procedure:

-

Seed RAW 264.7 cells in a 24-well plate at a density of 2 x 10^5 cells/well and incubate for 24 hours.

-

Pre-treat cells with this compound for 1 hour, followed by stimulation with LPS (1 µg/mL) for 24 hours.

-

Collect the cell culture supernatant.

-

Mix 100 µL of supernatant with 100 µL of Griess reagent (a mixture of sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine dihydrochloride).

-

Incubate for 10 minutes at room temperature.

-

Measure the absorbance at 540 nm.

-

Use a sodium nitrite standard curve to determine the concentration of NO.

-

Pro-inflammatory Cytokine Measurement (ELISA)

-

Principle: Enzyme-Linked Immunosorbent Assay (ELISA) is used to quantify the concentration of specific cytokines (e.g., TNF-α, IL-6, IL-1β) in the cell culture supernatant.

-

Procedure:

-

Seed RAW 264.7 cells and treat with this compound and LPS as described for the Griess assay.

-

Collect the cell culture supernatant.

-

Perform the ELISA according to the manufacturer's instructions for the specific cytokine kit. This typically involves coating a plate with a capture antibody, adding the supernatant, followed by a detection antibody, a substrate, and measuring the resulting color change.

-

Western Blot Analysis for Signaling Proteins

-

Principle: Western blotting is used to detect and quantify the expression and phosphorylation status of specific proteins within the NF-κB, MAPK, and STAT3 signaling pathways.

-

Procedure:

-

Seed RAW 264.7 cells in a 6-well plate at a density of 1 x 10^6 cells/well and incubate for 24 hours.

-

Pre-treat cells with this compound for 1 hour, followed by stimulation with LPS (1 µg/mL) for a specified time (e.g., 30 minutes for phosphorylation studies).

-

Lyse the cells with RIPA buffer containing protease and phosphatase inhibitors.

-

Determine the protein concentration using a BCA protein assay kit.

-

Separate equal amounts of protein (20-30 µg) by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour.

-

Incubate the membrane with primary antibodies against total and phosphorylated forms of p65, IκBα, p38, ERK, JNK, and STAT3 overnight at 4°C.

-

Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Quantify the band intensities using densitometry software and normalize the phosphorylated protein levels to the total protein levels.

-

In Vivo Anti-inflammatory Assay (Carrageenan-Induced Paw Edema)

-

Principle: This is a widely used model of acute inflammation. Injection of carrageenan into the paw of a rodent induces a biphasic inflammatory response characterized by edema.

-

Procedure:

-

Acclimatize male Wistar rats or Swiss albino mice for at least one week.

-

Administer this compound (at various doses) or a vehicle control orally or intraperitoneally 1 hour before carrageenan injection. A positive control group receives a standard anti-inflammatory drug like indomethacin.

-

Inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw.

-

Measure the paw volume or thickness at regular intervals (e.g., 0, 1, 2, 3, 4, and 5 hours) after carrageenan injection using a plethysmometer or digital calipers.

-

Calculate the percentage of inhibition of edema for the treated groups compared to the vehicle control group.

-

Conclusion

This compound presents a promising profile as a natural anti-inflammatory agent, with its primary mechanism of action likely centered on the inhibition of the NF-κB signaling pathway. The experimental protocols detailed in this guide provide a robust framework for the comprehensive evaluation of its anti-inflammatory properties, both in vitro and in vivo. Further research is warranted to elucidate the precise molecular interactions of this compound with the NF-κB, MAPK, and STAT3 pathways and to generate the quantitative data necessary to fully characterize its therapeutic potential. The structured approach outlined herein will facilitate the systematic investigation required to advance this compound through the drug discovery and development pipeline.

Chaparrin: A Technical Guide on its Potential Antimalarial Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

Chaparrin, a quassinoid natural product, has emerged as a compound of interest in the ongoing search for novel antimalarial therapeutics. Quassinoids, as a class, are recognized for their potent biological activities, including antiplasmodial effects. This technical guide provides a comprehensive overview of the current understanding of this compound's potential as an antimalarial agent. It consolidates available data on its efficacy, delves into its putative mechanism of action, and outlines detailed experimental protocols for its investigation. The primary mechanism of action for quassinoids is believed to be the inhibition of protein synthesis in Plasmodium falciparum, a critical pathway for parasite survival and proliferation. While specific quantitative data for this compound's activity against P. falciparum is limited in publicly available literature, this guide presents a framework for its evaluation based on established methodologies and data from closely related compounds.

Introduction

Malaria, a life-threatening disease caused by Plasmodium parasites, continues to be a major global health challenge, exacerbated by the emergence and spread of drug-resistant parasite strains. This underscores the urgent need for the discovery and development of new antimalarial agents with novel mechanisms of action. Natural products have historically been a rich source of antimalarial drugs, with artemisinin (B1665778) and quinine (B1679958) being prime examples.

This compound belongs to the quassinoid family, a group of structurally complex triterpenoids isolated from plants of the Simaroubaceae family. Various quassinoids have demonstrated significant in vitro and in vivo antimalarial activity, making them promising candidates for further investigation. This guide focuses on the potential of this compound as a lead compound for the development of a new generation of antimalarial drugs.

Quantitative Data on Antimalarial Activity

| Compound | Plasmodium falciparum Strain(s) | IC50 (nM) | Reference Compound(s) | IC50 (nM) |

| Bruceantin | - | 4.5 ± 0.3 | - | - |

| Simalikalactone D | W2, D6 | 3.67, 3.0 | - | - |

| Orinocinolide | W2, D6 | 8.53, 3.27 | - | - |

| Glaucarubinone | - | - | - | - |

| 6α-senecioyloxychaparrinone | - | - | - | - |

Note: The absence of specific IC50 values for this compound highlights a key area for future research. The data presented for other quassinoids suggest that this compound is likely to exhibit potent antiplasmodial activity in the nanomolar range.

Mechanism of Action: Inhibition of Protein Synthesis

The primary mechanism of action attributed to the antimalarial activity of quassinoids is the inhibition of protein synthesis in Plasmodium falciparum. Protein synthesis is an essential process for parasite growth, development, and replication. The parasite's machinery for protein synthesis has components that are distinct from the human host, making it an attractive target for selective drug action.

While the precise molecular target of this compound within the protein synthesis machinery has not been definitively identified, studies on other quassinoids suggest that they may interfere with the elongation step of translation.

Signaling Pathways

Currently, there is no direct evidence in the available literature linking this compound to the modulation of specific signaling pathways in Plasmodium falciparum. However, given that protein synthesis is a central cellular process, its inhibition by this compound would indirectly affect numerous signaling cascades that rely on the continuous production of protein components such as kinases, phosphatases, and regulatory proteins. Further research is required to elucidate any direct effects of this compound on parasite signaling.

The following diagram illustrates the general process of protein synthesis, highlighting the elongation step as the putative target of this compound and other quassinoids.

Caption: Putative mechanism of this compound via inhibition of the elongation step of protein synthesis.

Experimental Protocols

This section provides detailed methodologies for key experiments to evaluate the antimalarial potential of this compound.

In Vitro Antiplasmodial Activity Assay

This protocol is used to determine the 50% inhibitory concentration (IC50) of this compound against P. falciparum.

Materials:

-

P. falciparum culture (e.g., 3D7, W2, Dd2 strains)

-

Human erythrocytes (O+)

-

RPMI-1640 medium supplemented with L-glutamine, HEPES, hypoxanthine, and gentamicin

-

Human serum or Albumax I/II

-

This compound stock solution (in DMSO)

-

96-well microtiter plates

-

SYBR Green I nucleic acid stain

-

Lysis buffer (Tris, EDTA, saponin, Triton X-100)

-

Fluorescence plate reader

Procedure:

-

Parasite Culture: Maintain asynchronous P. falciparum cultures in human erythrocytes at 37°C in a gas mixture of 5% CO2, 5% O2, and 90% N2. Synchronize cultures to the ring stage using 5% D-sorbitol treatment.

-

Drug Dilution: Prepare serial dilutions of this compound in complete culture medium. The final concentration of DMSO should be kept below 0.5%.

-

Assay Setup: Add the drug dilutions to a 96-well plate. Add synchronized ring-stage parasites (1% parasitemia, 2% hematocrit) to each well. Include drug-free wells as a negative control and wells with a known antimalarial (e.g., chloroquine) as a positive control.

-

Incubation: Incubate the plates for 72 hours under the same conditions as the parasite culture.

-

Growth Measurement:

-

Add SYBR Green I lysis buffer to each well.

-

Incubate in the dark at room temperature for 1 hour.

-

Read the fluorescence using a microplate reader with excitation and emission wavelengths of approximately 485 nm and 530 nm, respectively.

-

-

Data Analysis: Determine the IC50 value by plotting the percentage of parasite growth inhibition against the logarithm of the drug concentration and fitting the data to a sigmoidal dose-response curve.

In-Depth Pharmacological Profile of Simaba cedron Extracts: A Technical Guide for Researchers

For Immediate Release

This technical guide provides a comprehensive overview of the pharmacological properties of extracts from Simaba cedron, a plant traditionally used in South America for various medicinal purposes. This document, intended for researchers, scientists, and drug development professionals, details the phytochemical composition, key biological activities, and experimental methodologies associated with S. cedron extracts and their isolated constituents.

Phytochemical Composition

Simaba cedron is rich in a class of bitter terpenoids known as quassinoids, which are believed to be the primary contributors to its pharmacological effects. Numerous quassinoids have been isolated from the wood and seeds of S. cedron, including cedronin (B219789), cedronolactones, simalikalactone D, chaparrinone, and glaucarubolone. The isolation of these compounds typically involves solvent extraction followed by chromatographic techniques.

Pharmacological Activities

Simaba cedron extracts have been traditionally used to treat a range of ailments, most notably malaria and snakebites. Modern scientific investigations have begun to validate these traditional uses and explore other potential therapeutic applications, including anti-inflammatory and cytotoxic effects.

Antimalarial Activity

The most well-documented pharmacological effect of Simaba cedron is its activity against the malaria parasite, Plasmodium falciparum. This has been attributed to the presence of quassinoids.

Quantitative Data:

| Compound/Extract | Assay Type | Target | IC50 | Citation |

| Cedronin | In vitro | P. falciparum (chloroquine-sensitive & resistant) | 0.25 µg/mL (0.65 µM) | [1] |

| Cedronin | In vivo (classic 4-day test) | Plasmodium vinkei | 1.8 mg/kg | [1] |

Experimental Protocols:

In vitro Antiplasmodial Activity (SYBR Green I-based Assay): This assay is a common method for determining the 50% inhibitory concentration (IC50) of a compound against P. falciparum.

-

Parasite Culture: P. falciparum strains (e.g., 3D7 - chloroquine-sensitive, Dd2 - chloroquine-resistant) are cultured in human erythrocytes in RPMI-1640 medium supplemented with human serum and hypoxanthine.[2] Cultures are maintained in a controlled environment with specific gas concentrations (e.g., 5% CO2, 5% O2, 90% N2).

-

Drug Preparation: Test extracts or isolated compounds are dissolved in a suitable solvent (e.g., DMSO) and serially diluted to the desired concentrations.

-

Assay Procedure: Asynchronous or synchronized parasite cultures (typically at the ring stage) are plated in 96-well microplates. The test compounds are added to the wells, and the plates are incubated for a standard period (e.g., 48 or 72 hours).

-

Lysis and Staining: After incubation, a lysis buffer containing the fluorescent dye SYBR Green I is added to each well. SYBR Green I intercalates with the parasitic DNA.

-

Fluorescence Measurement: The fluorescence intensity is measured using a microplate reader at appropriate excitation and emission wavelengths (e.g., 485 nm and 530 nm). The intensity of the fluorescence is proportional to the amount of parasitic DNA, and thus, to the parasite growth.

-

Data Analysis: The IC50 values are calculated by plotting the percentage of parasite growth inhibition against the log of the drug concentration.

In vivo Antimalarial Activity (Classic 4-Day Suppressive Test): This test evaluates the ability of a compound to suppress parasitemia in a murine malaria model.

-

Animal Model: Mice are infected with a rodent malaria parasite, such as Plasmodium vinkei or Plasmodium berghei.

-

Drug Administration: The test compound is administered to the mice, typically orally or intraperitoneally, for four consecutive days, starting from the day of infection.

-

Parasitemia Determination: On the fifth day, thin blood smears are prepared from the tail blood of the mice, stained with Giemsa, and the percentage of parasitized red blood cells is determined by microscopy.

-

Data Analysis: The average parasitemia in the treated groups is compared to that of an untreated control group to calculate the percentage of suppression.

Cytotoxic Activity

Quassinoids isolated from Simaba cedron have demonstrated cytotoxic effects against various cancer cell lines. This suggests potential for the development of anticancer agents.

Quantitative Data:

| Compound | Target Cell Line | IC50 | Citation |

| Cedronin | KB cells (human epidermoid carcinoma) | 4 µg/mL (10.4 µM) | [1] |

| Cedronolactone A | P-388 cells (murine leukemia) | 0.0074 µg/mL |

Experimental Protocol:

In vitro Cytotoxicity Assay (MTT Assay): The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

-

Cell Culture: The target cancer cell lines (e.g., KB cells, P-388 cells) are cultured in an appropriate medium and conditions.

-

Cell Seeding: A known number of cells are seeded into 96-well plates and allowed to adhere overnight.

-

Compound Treatment: The cells are treated with various concentrations of the test extracts or compounds and incubated for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: MTT solution is added to each well and incubated for a few hours. Viable cells with active mitochondria will reduce the yellow MTT to a purple formazan (B1609692) product.

-

Formazan Solubilization: A solubilizing agent (e.g., DMSO, isopropanol) is added to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance of the solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is determined from the dose-response curve.

Antivenom Activity

Traditionally, Simaba cedron has been used as a remedy for snakebites, particularly from snakes of the Bothrops genus. Scientific studies have begun to investigate the potential of its extracts to neutralize the harmful effects of snake venom.

Experimental Protocol: